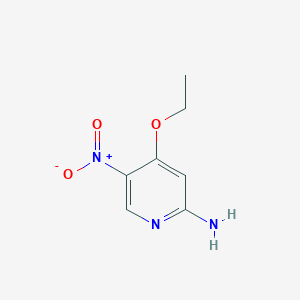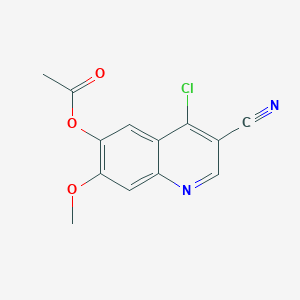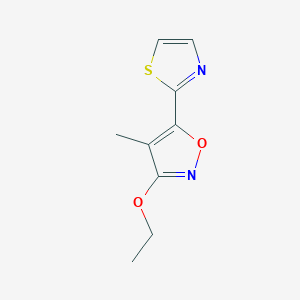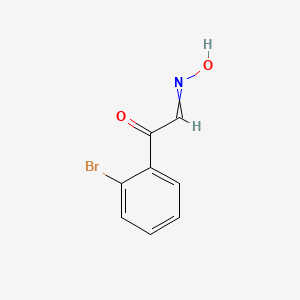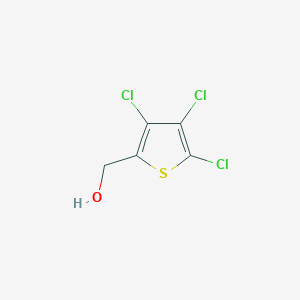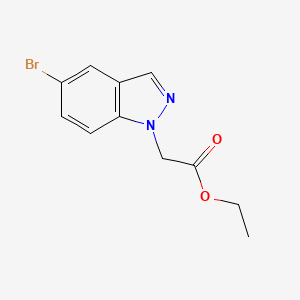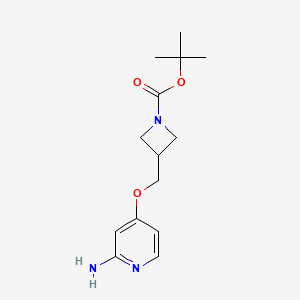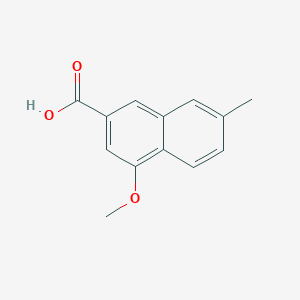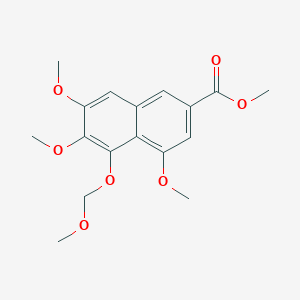
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-5-(methoxymethoxy)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-5-(methoxymethoxy)-, methyl ester: is an organic compound belonging to the class of naphthalene carboxylic acid derivatives This compound is characterized by the presence of multiple methoxy groups and a methoxymethoxy group attached to the naphthalene ring, along with a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-5-(methoxymethoxy)-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with commercially available naphthalene derivatives.
Methoxymethoxylation: The methoxymethoxy group is introduced at the 5 position using a methoxymethylating agent such as methoxymethyl chloride in the presence of a base.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-5-(methoxymethoxy)-, methyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-5-(methoxymethoxy)-, methyl ester: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-5-(methoxymethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-5-(methoxymethoxy)-, methyl ester: can be compared with other similar compounds, such as:
2-Naphthalenecarboxylic acid derivatives: These compounds share the naphthalene carboxylic acid core but differ in the substituents attached to the ring.
Methoxy-substituted naphthalenes: Compounds with methoxy groups at various positions on the naphthalene ring.
Methyl esters of aromatic acids: Compounds with a methyl ester functional group attached to an aromatic ring.
The uniqueness of This compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H20O7 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC 名称 |
methyl 4,6,7-trimethoxy-5-(methoxymethoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C17H20O7/c1-19-9-24-16-14-10(7-13(21-3)15(16)22-4)6-11(17(18)23-5)8-12(14)20-2/h6-8H,9H2,1-5H3 |
InChI 键 |
NHYIBAIDSJMZOW-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=C(C(=CC2=CC(=CC(=C21)OC)C(=O)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


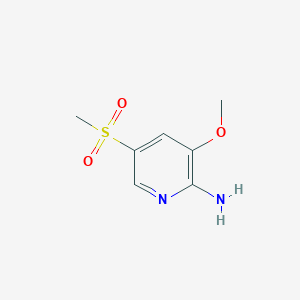
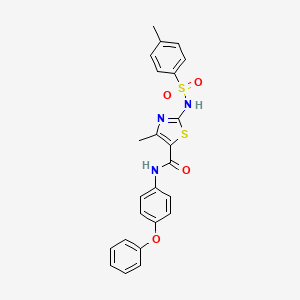
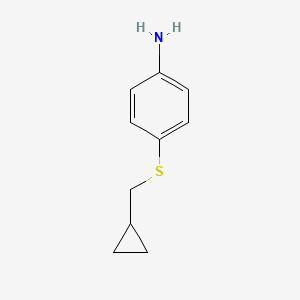
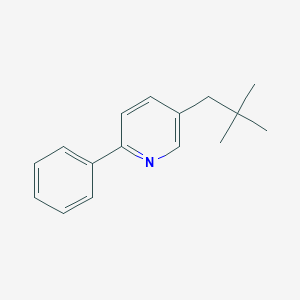
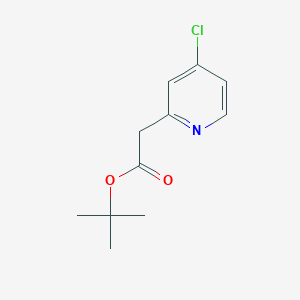
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
